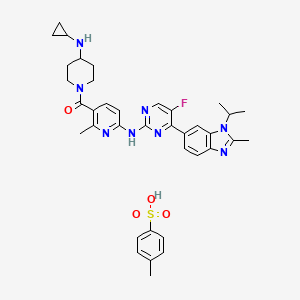

PROTAC BRD4 Degrader-10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

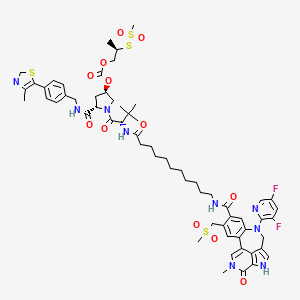

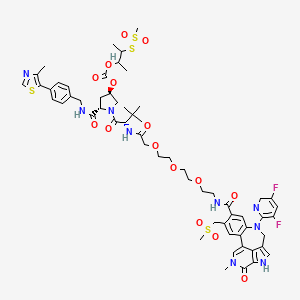

Le dégradeur BRD4 PROTAC-10 est un composé conçu pour cibler et dégrader la protéine 4 contenant un domaine bromodomaine (BRD4). Ce composé appartient à la classe des chimères de ciblage de la protéolyse (PROTAC), qui sont des molécules bifonctionnelles qui recrutent une ligase E3 ubiquitine vers une protéine cible, ce qui conduit à son ubiquitination et à sa dégradation subséquente par le protéasome. BRD4 est un membre de la famille des protéines bromodomaine et extraterminale (BET), qui jouent un rôle crucial dans la régulation de l'expression génique en reconnaissant les résidus de lysine acétylés sur les queues d'histones .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du dégradeur BRD4 PROTAC-10 implique généralement les étapes suivantes :

Synthèse du ligand : La synthèse commence par la préparation d'un ligand qui se lie spécifiquement à BRD4. Ce ligand est souvent dérivé d'inhibiteurs BET connus tels que JQ1.

Attachement du lieur : Une molécule de lieur est ensuite attachée au ligand BRD4. Le lieur est conçu pour fournir l'orientation spatiale et la flexibilité appropriées pour la molécule PROTAC.

Synthèse du ligand de la ligase E3 : L'autre extrémité du lieur est attachée à un ligand qui se lie à une ligase E3 ubiquitine, telle que la protéine céréblon ou von Hippel-Lindau (VHL).

Assemblage final : La molécule PROTAC finale est assemblée en couplant le conjugué ligand-lieur BRD4 avec le ligand de la ligase E3.

Méthodes de production industrielle : La production industrielle du dégradeur BRD4 PROTAC-10 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Cela comprend généralement :

Traitement par lots : De grandes quantités de matières premières sont traitées par lots pour produire le produit final.

Purification : Le produit brut est purifié en utilisant des techniques telles que la chromatographie sur colonne et la recristallisation.

Contrôle qualité : Le produit final subit un contrôle qualité rigoureux pour s'assurer qu'il répond aux spécifications requises.

Analyse Des Réactions Chimiques

Types de réactions : Le dégradeur BRD4 PROTAC-10 subit plusieurs types de réactions chimiques, notamment :

Ubiquitination : La réaction principale est l'ubiquitination de BRD4, qui est facilitée par le recrutement d'une ligase E3 ubiquitine.

Dégradation protéasomique : Suite à l'ubiquitination, BRD4 est reconnu et dégradé par le protéasome.

Réactifs et Conditions Communs :

Réactifs d'ubiquitination : Ligase E3 ubiquitine, ubiquitine, ATP.

Conditions de dégradation protéasomique : Environnement cellulaire avec une machinerie protéasomique active.

Produits Principaux :

Fragments BRD4 dégradés : Les principaux produits sont les fragments peptidiques résultant de la dégradation protéasomique de BRD4.

4. Applications de la Recherche Scientifique

Le dégradeur BRD4 PROTAC-10 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier le rôle de BRD4 dans la progression du cancer et pour développer des thérapies ciblées contre des cancers tels que la leucémie et le cancer du sein.

Découverte de médicaments : Il sert d'outil pour valider BRD4 comme cible thérapeutique et pour développer de nouveaux médicaments à base de PROTAC.

Condensats biomoléculaires : Il est utilisé pour étudier la dynamique des condensats biomoléculaires et leur rôle dans les processus cellulaires.

5. Mécanisme d'Action

Le dégradeur BRD4 PROTAC-10 exerce ses effets via le mécanisme suivant :

Liaison à BRD4 : Le composant ligand BRD4 du PROTAC se lie aux bromodomaines de BRD4.

Recrutement de la ligase E3 : Le composant ligand de la ligase E3 recrute une ligase E3 ubiquitine vers le complexe BRD4-PROTAC.

Ubiquitination : La ligase E3 catalyse le transfert de molécules d'ubiquitine vers BRD4, le marquant pour la dégradation.

Dégradation protéasomique : Le BRD4 ubiquitiné est reconnu et dégradé par le protéasome, ce qui entraîne une réduction des niveaux de BRD4.

Applications De Recherche Scientifique

PROTAC BRD4 Degrader-10 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of BRD4 in cancer progression and to develop targeted therapies for cancers such as leukemia and breast cancer.

Drug Discovery: It serves as a tool for validating BRD4 as a therapeutic target and for developing new PROTAC-based drugs.

Biomolecular Condensates: It is used to study the dynamics of biomolecular condensates and their role in cellular processes.

Mécanisme D'action

PROTAC BRD4 Degrader-10 exerts its effects through the following mechanism:

Binding to BRD4: The BRD4 ligand component of the PROTAC binds to the bromodomains of BRD4.

Recruitment of E3 Ligase: The E3 ligase ligand component recruits an E3 ubiquitin ligase to the BRD4-PROTAC complex.

Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to BRD4, tagging it for degradation.

Proteasomal Degradation: The ubiquitinated BRD4 is recognized and degraded by the proteasome, leading to a reduction in BRD4 levels.

Comparaison Avec Des Composés Similaires

Le dégradeur BRD4 PROTAC-10 peut être comparé à d'autres composés similaires, tels que :

Unicité : Le dégradeur BRD4 PROTAC-10 est unique dans sa conception spécifique et son optimisation pour cibler BRD4 avec une grande puissance et une grande sélectivité. Sa capacité à induire une dégradation efficace de BRD4 en fait un outil précieux pour la recherche et les applications thérapeutiques .

Propriétés

Formule moléculaire |

C59H71F2N9O15S4 |

|---|---|

Poids moléculaire |

1312.5 g/mol |

Nom IUPAC |

[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate |

InChI |

InChI=1S/C59H71F2N9O15S4/c1-33-51(86-32-66-33)37-12-10-36(11-13-37)24-65-55(73)47-22-41(85-58(76)84-34(2)35(3)87-89(9,79)80)28-70(47)57(75)52(59(4,5)6)67-48(71)30-83-19-18-82-17-16-81-15-14-62-54(72)42-23-46-43(20-38(42)31-88(8,77)78)44-29-68(7)56(74)50-49(44)39(25-63-50)27-69(46)53-45(61)21-40(60)26-64-53/h10-13,20-21,23,25-26,29,32,34-35,41,47,52,63H,14-19,22,24,27-28,30-31H2,1-9H3,(H,62,72)(H,65,73)(H,67,71)/t34?,35?,41-,47+,52-/m1/s1 |

Clé InChI |

FUFQNGIGEJGHCG-YDIRMPGESA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC(C)C(C)SS(=O)(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)

![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)

![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)

![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)